4-(Hydroxymethyl)pyridin-3-ol
Overview
Description
4-(Hydroxymethyl)pyridin-3-ol, also known as 3-Hydroxy-4-pyridinemethanol, is a compound with the molecular formula C6H7NO2 . It is a key intermediate for the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)pyridin-3-ol involves several steps. One approach involves the use of 4-hydroxymethyl pyridine as a starting material, followed by benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . Another approach involves a one-pot procedure using bromoacetyl bromide, which allows for the introduction of the nucleobase-bearing amidic chain .Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)pyridin-3-ol is characterized by a pyridine ring substituted with a hydroxymethyl group . The compound has a molecular weight of 125.12500 and a density of 1.207 g/cm3 .Chemical Reactions Analysis
4-(Hydroxymethyl)pyridin-3-ol can participate in various chemical reactions. For instance, it can be used in the synthesis of novel nucleoside analogs, where it bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group . It can also undergo catalytic protodeboronation, a valuable but less developed transformation .Scientific Research Applications
I have conducted a search and found several potential applications for compounds similar to 4-(Hydroxymethyl)pyridin-3-ol. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section:
Synthesis of Bioactive Molecules
Compounds like (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol have been used as intermediates for synthesizing various bioactive molecules. This suggests that 4-(Hydroxymethyl)pyridin-3-ol could also serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals due to its structural similarity .
Precursors in Organic Synthesis
Nucleoside Analogs Synthesis
Similar structures have been utilized to bear nucleobases for the synthesis of novel nucleoside analogs, which are important in antiviral and anticancer research .
Cyclic Ketal Formation
Research on cyclic 2,4,5,6-tetrakis(hydroxymethyl)pyridin-3-ol acetonides indicates that 4-(Hydroxymethyl)pyridin-3-ol could be involved in the formation of cyclic ketals, which have applications in polymer chemistry .
Future Directions
The future directions for 4-(Hydroxymethyl)pyridin-3-ol could involve its use in the synthesis of novel bioactive molecules. Its potential in the synthesis of novel nucleoside analogs and its role in catalytic protodeboronation suggest that it could have significant applications in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds such as pyridoxine, a form of vitamin b6, are known to be coenzymes for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Mode of Action
It can be inferred that, like pyridoxine, it may interact with its targets to facilitate various biochemical reactions .
Biochemical Pathways
Similar compounds like pyridoxine are known to play a crucial role in the metabolism of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid .
Result of Action
It can be inferred that, like pyridoxine, it may play a crucial role in various biochemical reactions .
properties
IUPAC Name |
4-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-1-2-7-3-6(5)9/h1-3,8-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIALYCUOREABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497147 | |
Record name | 4-(Hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)pyridin-3-ol | |
CAS RN |
33349-67-6 | |
Record name | 4-(Hydroxymethyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.